![molecular formula C23H15ClN2O3 B2374274 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850189-37-6](/img/structure/B2374274.png)
2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining a chlorobenzyl group, a pyridinyl group, and a chromeno-pyrrole-dione framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Heck coupling reaction, which involves the palladium-catalyzed coupling of bromo-chloro-iodopyridines with protected deoxyribose glycals . This method allows for the selective formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Heck coupling reaction under optimized conditions to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies using computational and experimental methods can provide insights into the exact mechanisms involved .
相似化合物的比较
Similar Compounds
Naphtho[2,3-c]thiophene-4,9-dione: Similar in structure but differs in the presence of a thiophene ring.
3-(Pyridin-2-yl)triimidazotriazine: Shares the pyridinyl group but has a different core structure.
Uniqueness
2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chlorobenzyl group, a pyridinyl group, and a chromeno-pyrrole-dione framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3/c24-16-9-3-1-7-14(16)13-26-20(17-10-5-6-12-25-17)19-21(27)15-8-2-4-11-18(15)29-22(19)23(26)28/h1-12,20H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYMCWCPMWCCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=N5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
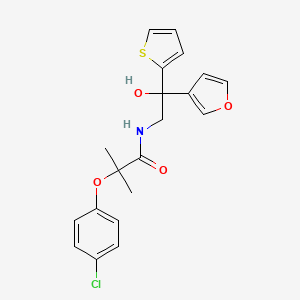
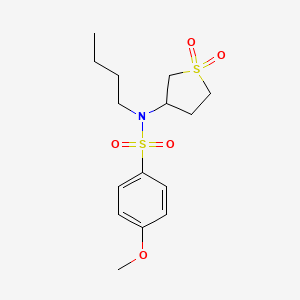
![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)
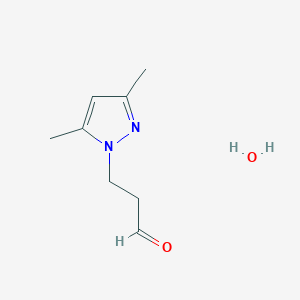
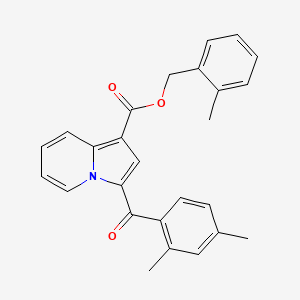
![1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride](/img/structure/B2374200.png)
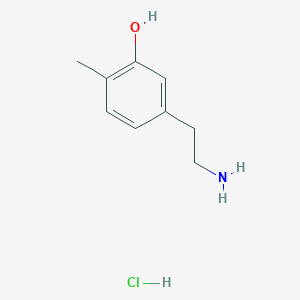

![1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2374205.png)
![(Z)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2374207.png)
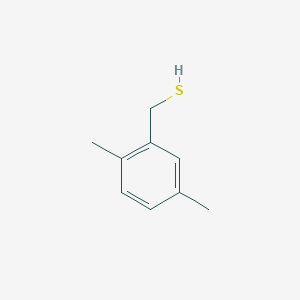
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2374211.png)
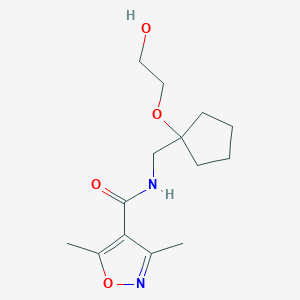
![3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2374213.png)
